molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8

ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No.: B1358228
CAS No.: 1048913-05-8
M. Wt: 204.22 g/mol
InChI Key: UJNZTQWAUBLDJK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . This compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of AKT and S6 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to FGFRs, the compound inhibits their autophosphorylation, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis . Additionally, this compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, as well as increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound showed high total clearance, comparable to hepatic blood flow in rats . In oral dosing, this compound resulted in low exposure and low oral bioavailability . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those regulated by FGFRs. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . By inhibiting FGFR signaling, this compound affects the regulation of cellular metabolism, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its efficacy in targeting specific cellular processes and pathways .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways effectively .

Preparation Methods

The synthesis of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Scientific Research Applications

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be compared to other pyrrolopyridine derivatives, such as:

Properties

IUPAC Name

ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZTQWAUBLDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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